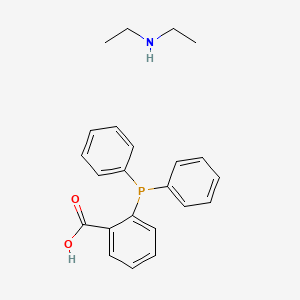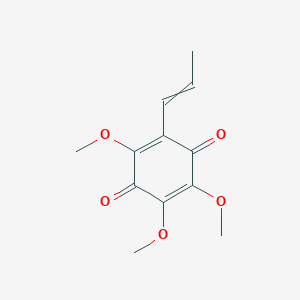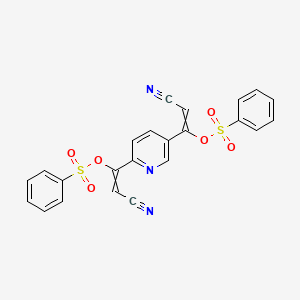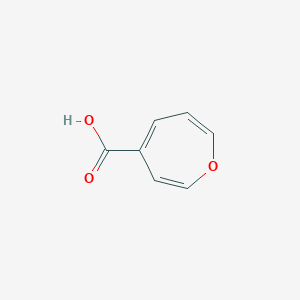
2-diphenylphosphanylbenzoic acid;N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphanylbenzoic acid;N-ethylethanamine is an organophosphorus compound with the formula (C₆H₅)₂PC₆H₄CO₂H. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Diphenylphosphanylbenzoic acid is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction typically involves the following steps:
Formation of Sodium Diphenylphosphide: Sodium metal is reacted with diphenylphosphine in an inert atmosphere to form sodium diphenylphosphide.
Reaction with 2-Chlorobenzoic Acid: The sodium diphenylphosphide is then reacted with the sodium salt of 2-chlorobenzoic acid to form 2-diphenylphosphanylbenzoic acid.
Industrial Production Methods
Industrial production methods for 2-diphenylphosphanylbenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diphenylphosphanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts, such as palladium or nickel complexes, are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acids depending on the substituents introduced.
Applications De Recherche Scientifique
2-Diphenylphosphanylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process.
Biology: Investigated for its potential use in biological systems as a ligand for metal-based drugs.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its role as a catalyst ligand.
Mécanisme D'action
The mechanism of action of 2-diphenylphosphanylbenzoic acid primarily involves its role as a ligand in transition metal catalysis. The compound coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphinobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Triphenylphosphine: A common phosphine ligand but lacks the benzoic acid moiety.
Uniqueness
2-Diphenylphosphanylbenzoic acid is unique due to its combination of a phosphine group and a carboxylic acid group, which allows it to act as a versatile ligand in various catalytic processes. This dual functionality makes it particularly useful in transition metal catalysis .
Propriétés
Numéro CAS |
416842-22-3 |
|---|---|
Formule moléculaire |
C23H26NO2P |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-diphenylphosphanylbenzoic acid;N-ethylethanamine |
InChI |
InChI=1S/C19H15O2P.C4H11N/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-5-4-2/h1-14H,(H,20,21);5H,3-4H2,1-2H3 |
Clé InChI |
GXYSXYVXIMYEQF-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)









![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)


![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
